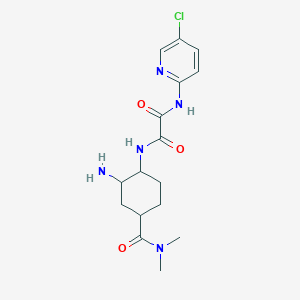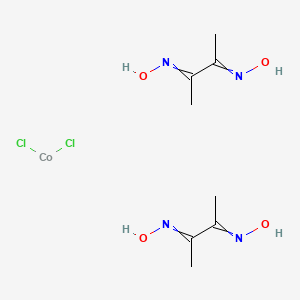
Dichlorobis(dimethylglyoxime)cobalt(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(dimethylglyoxime)cobalt(II) is a coordination compound with the chemical formula C8H16Cl2CoN4O4. It is a cobalt complex where cobalt is coordinated with two dimethylglyoxime ligands and two chloride ions. This compound is known for its distinctive dark green to black crystalline appearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorobis(dimethylglyoxime)cobalt(II) can be synthesized by reacting cobalt(II) chloride with dimethylglyoxime in an ethanol solution. The reaction typically involves the following steps:
- Dissolve cobalt(II) chloride in ethanol.
- Add dimethylglyoxime to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(dimethylglyoxime)cobalt(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis(dimethylglyoxime)cobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to lower oxidation state cobalt complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes .
Aplicaciones Científicas De Investigación
Dichlorobis(dimethylglyoxime)cobalt(II) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of Dichlorobis(dimethylglyoxime)cobalt(II) involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can switch between different oxidation states, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis(dimethylglyoximato)cobalt(III): Similar in structure but with cobalt in a higher oxidation state.
Chloro(pyridine)cobaloxime: Contains cobalt coordinated with dimethylglyoxime and pyridine ligands.
Bis(dimethylglyoximato)cobalt(III) complexes: Various complexes with different axial ligands
Uniqueness
Dichlorobis(dimethylglyoxime)cobalt(II) is unique due to its specific coordination environment and the ability of cobalt to exist in multiple oxidation states. This versatility makes it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H16Cl2CoN4O4 |
|---|---|
Peso molecular |
362.07 g/mol |
Nombre IUPAC |
dichlorocobalt;N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/2C4H8N2O2.2ClH.Co/c2*1-3(5-7)4(2)6-8;;;/h2*7-8H,1-2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
VJCBNQCZLZRPPK-UHFFFAOYSA-L |
SMILES canónico |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.Cl[Co]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)

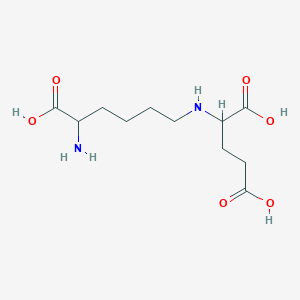
![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)
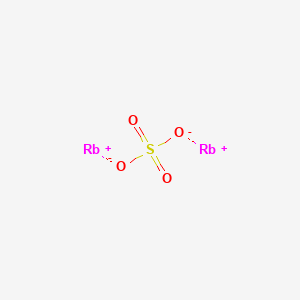
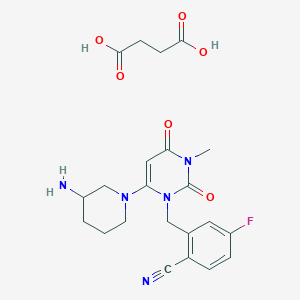
![8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)
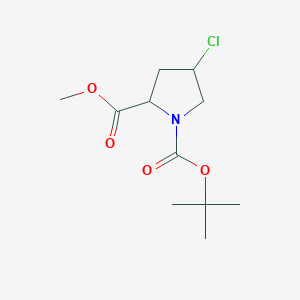

![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)

